![molecular formula C10H11N3OS B2772737 4-(Thiolan-3-yloxy)pyrazolo[1,5-a]pyrazine CAS No. 2175978-96-6](/img/structure/B2772737.png)
4-(Thiolan-3-yloxy)pyrazolo[1,5-a]pyrazine
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Overview
Description
“4-(Thiolan-3-yloxy)pyrazolo[1,5-a]pyrazine” is a compound that falls under the category of pyrrolopyrazine derivatives . Pyrrolopyrazine is a biologically active scaffold that contains pyrrole and pyrazine rings . Compounds with this scaffold have exhibited various biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
Molecular Structure Analysis
Pyrrolopyrazine derivatives are classified into three chemical categories with two or three nitrogen atoms . The specific molecular structure of “4-(Thiolan-3-yloxy)pyrazolo[1,5-a]pyrazine” is not clearly mentioned in the retrieved papers.Scientific Research Applications
Synthesis and Heterocyclic Chemistry
4-(Thiolan-3-yloxy)pyrazolo[1,5-a]pyrazine is a compound that could potentially be involved in the synthesis and study of heterocyclic compounds, a significant area of interest due to their biological and pharmacological properties. Research in this domain often focuses on synthesizing new heterocyclic compounds with potential therapeutic applications. For example, the synthesis and properties of various heterocyclic compounds, such as 3-(5-(4-methoxyphenyl)pyrazol-3-yl)-6-R-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles, have been explored for their significant pharmacological potential. The introduction of heterocyclic fragments like 1,2,4-triazole and pyrazole into new substances may influence the formation of a certain type of activity, suggesting that derivatives of 4-(Thiolan-3-yloxy)pyrazolo[1,5-a]pyrazine could also possess unique biological activities worth exploring (Fedotov, Hotsulia, & Panasenko, 2022).
Biological Activity and Potential Therapeutic Uses
Compounds structurally related to 4-(Thiolan-3-yloxy)pyrazolo[1,5-a]pyrazine may exhibit a range of biological activities. For instance, pyrazole and triazole derivatives have been studied for their antimicrobial properties. The synthesis of new 1,2,4-triazoles from isonicotinic acid hydrazide and their evaluation for antimicrobial activities are indicative of the potential for compounds in this class to serve as bases for developing new antimicrobial agents. This suggests that exploring the biological activity of 4-(Thiolan-3-yloxy)pyrazolo[1,5-a]pyrazine derivatives could yield new insights into their therapeutic potential (Bayrak et al., 2009).
Applications in Material Science
The structural characteristics of 4-(Thiolan-3-yloxy)pyrazolo[1,5-a]pyrazine could also make it a candidate for applications in material science, particularly in the synthesis of polymers and copolymers with specific electronic properties. For example, the synthesis of thieno[3,4-b]pyrazine-based monomers for use in photovoltaic devices illustrates the utility of pyrazine derivatives in developing materials with desirable electronic and optical properties. This area of research holds promise for advancements in renewable energy technologies and materials science (Zhou et al., 2010).
Mechanism of Action
Target of Action
Related compounds such as pyrazolo[3,4-b]pyridine derivatives have been shown to inhibit tropomyosin receptor kinases (trks) . TRKs are associated with the proliferation and differentiation of cells, and their continuous activation and overexpression can lead to cancer .
Mode of Action
If we consider the action of related compounds, they inhibit trks, leading to a decrease in the proliferation and differentiation of cells .
Biochemical Pathways
Related compounds that inhibit trks affect downstream signal transduction pathways, including ras/erk, plc-γ, and pi3k/akt . These pathways are associated with the proliferation, differentiation, and survival of cells .
Pharmacokinetics
Related compounds such as pyrazolo[3,4-b]pyridine derivatives have shown good plasma stability and low inhibitory activity to a panel of cytochrome p450 isoforms , which could impact the bioavailability of the compound.
Result of Action
Related compounds that inhibit trks can lead to a decrease in the proliferation and differentiation of cells, potentially leading to a reduction in cancer growth .
properties
IUPAC Name |
4-(thiolan-3-yloxy)pyrazolo[1,5-a]pyrazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3OS/c1-3-12-13-5-4-11-10(9(1)13)14-8-2-6-15-7-8/h1,3-5,8H,2,6-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXAATCGEMRVOMB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC1OC2=NC=CN3C2=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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